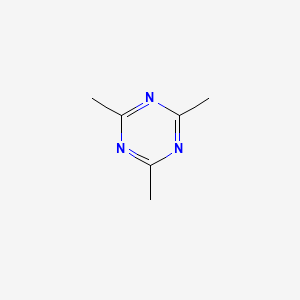

1,3,5-Triazine, 2,4,6-trimethyl-

Übersicht

Beschreibung

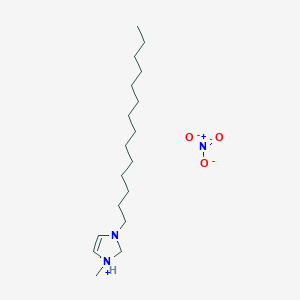

1,3,5-Triazine, 2,4,6-trimethyl- is a derivative of 1,3,5-triazine . It is a triazine that has been shown to form hydrogen gas when exposed to UV light. It is also electron deficient and acidic . It can be used as a hydrogen storage material in fuel cells because of its ability to store hydrogen chloride in the absence of oxygen .

Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated . This strategy works smoothly under air atmosphere, and affords symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines .Molecular Structure Analysis

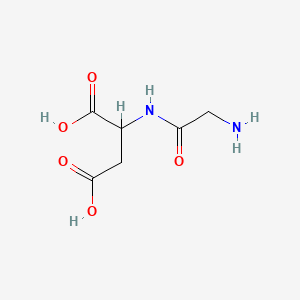

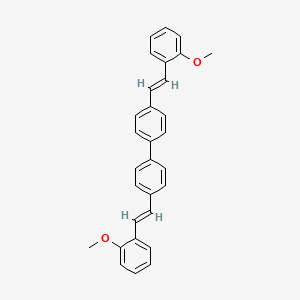

The molecular structure of 1,3,5-Triazine, 2,4,6-trimethyl- is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory . 1,3,5-Triazine, 2,4,6-trimethyl- has been shown to form hydrogen gas when exposed to UV light .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

1,3,5-Triazine derivatives have been reported for their antitumor activities since the 1950s. Derivatives like hexamethylmelamine and trimelamol (a bioactivated product of 2,4,6-tri(methylhydroxymethylamino)-1,3,5-triazine) were used in clinical practice for ovarian carcinoma, breast tumor, and lung cancer treatment, although their application was limited due to solubility and stability issues. Recent studies have explored novel 1,3,5-triazines for cytotoxic activities against cancer cells (Gidaspov, Bakharev, & Bulychev, 2004).

Applications in Pharmaceutical, Material, and Agrochemical Industries

1,3,5-Triazine derivatives are extensively used in pharmaceutical, material, and agrochemical industries. Their structural symmetry and functionalization ease make them a valuable scaffold for generating diverse molecular libraries, including bioactive compounds (Banerjee, Brown, & Weerapana, 2013).

Liquid Crystals in Material Science

Alkaline condensation reactions of 2,4,6-trimethyl-1,3,5-triazine have led to the discovery of liquid crystalline phases, demonstrating its importance in material science. These materials display unique properties like helical columnar arrangements and undergo transformations upon heating, which are relevant in the study of liquid crystals (Holst, Pakula, & Meier, 2004).

Application in Organic Chemistry

In organic chemistry, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) has been used as an acid-catalyzed O-benzylating reagent, showing effectiveness in the synthesis of benzyl ethers. This demonstrates the versatility of 1,3,5-triazine derivatives in facilitating various organic reactions (Yamada, Fujita, & Kunishima, 2012).

Flame Retardant Applications

1,3,5-Triazine derivatives have been synthesized for use as flame retardants. For instance, 2,4,6-tri(O,O-dimethyphosphoryl)-1,3,5-triazine was developed as a halogen-free intumescent flame retardant, showcasing the compound's utility in fire safety applications (Ji Xiao-xi, 2010).

Synthesis of Host Frameworks

2,4,6-tris(4-halophenoxy)-1,3,5-triazine and its derivatives have been used to create hexagonal open frameworks, demonstrating potential applications in crystal engineering and materials science. These frameworks are stabilized by weak intermolecular interactions, showcasing the structural diversity achievable with triazine derivatives (Saha et al., 2005).

Wirkmechanismus

Target of Action

2,4,6-Trimethyl-1,3,5-triazine, also known as 1,3,5-Triazine, 2,4,6-trimethyl-, is a versatile compound with a wide range of potential applications. Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Triazine compounds are known to undergo reactions with various nucleophiles, including o-, n-, and s-centered ones . This suggests that 2,4,6-Trimethyl-1,3,5-triazine may interact with its targets through similar mechanisms, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Triazine derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .

Result of Action

Given the diverse biological activities associated with triazine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular levels .

Safety and Hazards

The safety data sheet for 1,3,5-Triazine, 2,4,6-trimethyl- indicates that it may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

There are ongoing studies on the synthesis of 2,4,6-trisubstituted 1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This method is atom-efficient and straightforward, and it works smoothly under air atmosphere . There are also studies on the use of 1,3,5-triazine, 2,4,6-trimethyl- as a hydrogen storage material in fuel cells .

Biochemische Analyse

Biochemical Properties

2,4,6-Trimethyl-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs). It interacts with various enzymes and proteins through its nitrogen atoms, which can form hydrogen bonds and other interactions with amino acid residues. For example, in the synthesis of COFs, 2,4,6-Trimethyl-1,3,5-triazine undergoes Knoevenagel condensation with aryl aldehyde monomers, leading to the formation of highly crystalline and stable structures . These interactions are crucial for the stability and functionality of the resulting frameworks.

Cellular Effects

2,4,6-Trimethyl-1,3,5-triazine has been shown to influence cellular processes, particularly in the context of photocatalytic organic transformations. It can affect cell signaling pathways and gene expression by interacting with cellular components involved in these processes. For instance, the compound has been used in the design of covalent organic frameworks that enhance photocatalytic activity, which can impact cellular metabolism by altering the efficiency of light-driven reactions . These effects are significant in the development of new materials for energy conversion and storage.

Molecular Mechanism

The molecular mechanism of 2,4,6-Trimethyl-1,3,5-triazine involves its ability to form stable covalent bonds with other molecules. This compound can act as a building block in the synthesis of covalent organic frameworks, where it participates in condensation reactions with aldehydes or other reactive groups. The nitrogen atoms in 2,4,6-Trimethyl-1,3,5-triazine can form hydrogen bonds and coordinate with metal ions, influencing the overall structure and properties of the resulting materials . These interactions are essential for the compound’s role in various biochemical and industrial applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trimethyl-1,3,5-triazine can change over time due to its stability and degradation properties. The compound is generally stable under dry, room temperature conditions, but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the stability of 2,4,6-Trimethyl-1,3,5-triazine is crucial for maintaining its effectiveness in biochemical applications. Degradation products can potentially interfere with cellular functions and reduce the efficiency of the compound in intended reactions.

Dosage Effects in Animal Models

The effects of 2,4,6-Trimethyl-1,3,5-triazine in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse reactions. Studies have shown that high doses of 2,4,6-Trimethyl-1,3,5-triazine can cause toxicity in animal models, affecting liver and kidney functions . It is essential to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

2,4,6-Trimethyl-1,3,5-triazine is involved in various metabolic pathways, particularly those related to its role as a building block in covalent organic frameworks. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with aldehyde dehydrogenase can affect the conversion of aldehydes to carboxylic acids, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, 2,4,6-Trimethyl-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The efficient transport and distribution of 2,4,6-Trimethyl-1,3,5-triazine are essential for its effectiveness in biochemical applications, ensuring that it reaches the target sites within cells.

Subcellular Localization

The subcellular localization of 2,4,6-Trimethyl-1,3,5-triazine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s activity and function, allowing it to participate in specific biochemical reactions within the cell.

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVAZQZFYZNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231678 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-94-9 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)